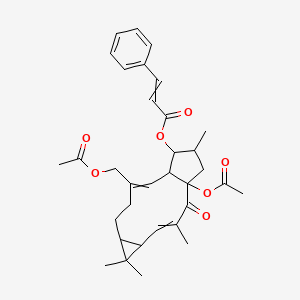
N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive candidate for use in a variety of research areas. In We will also discuss potential future directions for research on this compound.
Scientific Research Applications
N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of cancer biology. Studies have shown that this compound has potent anti-cancer activity, and may be useful in the development of new cancer treatments. Other potential applications include the study of enzyme kinetics, protein-protein interactions, and drug discovery.
Mechanism of Action
The mechanism of action of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. Studies have shown that this compound can inhibit the activity of certain kinases, which are important for cell growth and division. It may also interact with other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and may also inhibit angiogenesis (the formation of new blood vessels). It may also affect the expression of certain genes, and alter the levels of certain proteins in cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide in lab experiments is its potent activity and specificity. This compound has been shown to be highly effective at inhibiting certain enzymes and proteins, and may be useful in a variety of research areas. However, there are also some limitations to its use. For example, it may be toxic to cells at high concentrations, and may not be suitable for use in certain types of experiments.
Future Directions
There are many potential future directions for research on N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide. One area of interest is the development of new cancer treatments based on this compound. Other potential areas of research include the study of protein-protein interactions, the development of new enzyme inhibitors, and the investigation of cellular signaling pathways. Overall, this compound has great potential for use in a wide range of scientific research applications, and is likely to continue to be an important area of study in the years to come.
Synthesis Methods
The synthesis of N1-(2-methylbenzyl)-N2-(3-nitrophenyl)oxalamide involves the reaction of 2-methylbenzylamine with 3-nitrobenzoyl chloride in the presence of a base. The resulting product is then treated with oxalic acid to form the final compound. This synthesis method has been extensively studied and optimized, and is now widely used in research labs around the world.
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-5-2-3-6-12(11)10-17-15(20)16(21)18-13-7-4-8-14(9-13)19(22)23/h2-9H,10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRCCQKCUBCMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2381025.png)


![Tert-butyl 4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2381031.png)






![12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B2381041.png)

![N-(Dimethylsulfamoyl)-1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-methylazetidin-3-amine](/img/structure/B2381044.png)
